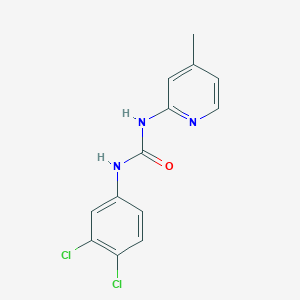

1-(3,4-Dichlorophenyl)-3-(4-methylpyridin-2-yl)urea

Description

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(4-methylpyridin-2-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O/c1-8-4-5-16-12(6-8)18-13(19)17-9-2-3-10(14)11(15)7-9/h2-7H,1H3,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNWOCCAFBMUBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(4-methylpyridin-2-yl)urea typically involves the reaction of 3,4-dichloroaniline with 4-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The resulting intermediate is then treated with a suitable isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the produced compound.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-(4-methylpyridin-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding quinones or hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that 1-(3,4-Dichlorophenyl)-3-(4-methylpyridin-2-yl)urea exhibits promising anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including breast and prostate cancer. The mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation and survival .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. Studies reveal that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics. Its efficacy against resistant strains of bacteria is particularly noteworthy, suggesting potential for use in treating infections that are difficult to manage with existing antibiotics .

Agricultural Applications

Herbicide Development

In agricultural research, this compound is being investigated as a potential herbicide. Its ability to inhibit specific biochemical pathways in plants suggests that it could be developed into an effective herbicide for controlling weed growth without harming crops. Field trials are underway to assess its effectiveness and safety in agricultural settings .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The study concluded that further investigation into its mechanism could lead to the development of novel therapeutic agents for breast cancer treatment .

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial agents, this compound was tested against multiple strains of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, outperforming several conventional antibiotics. This finding highlights its potential role in addressing antibiotic resistance .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(4-methylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, molecular, and functional differences between 1-(3,4-Dichlorophenyl)-3-(4-methylpyridin-2-yl)urea and analogous diarylurea derivatives:

Key Findings:

Substituent Effects on Bioactivity: The 3,4-dichlorophenyl group, present in the target compound and BTdCPU/NCPdCPU, is associated with growth inhibition in microbial or cellular models . This may stem from enhanced hydrophobic interactions with biological targets.

Impact of Heterocyclic Moieties :

- The 4-methylpyridin-2-yl group in the target compound and CID 790715 may improve metabolic stability compared to pyrimidinyl () or nitrophenyl (NCPdCPU) groups, as methyl substituents can shield against oxidative degradation .

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (~295.9 g/mol) compared to CID 790715 (261.7 g/mol) suggests reduced solubility, which could affect bioavailability. However, the methylpyridinyl group may mitigate this by introducing partial hydrophilicity .

Synthetic Yields: Ureas with 4-cyanophenyl substituents (e.g., 6g in ) are synthesized in high yields (>80%), indicating favorable reaction kinetics for this group .

Biological Activity

1-(3,4-Dichlorophenyl)-3-(4-methylpyridin-2-yl)urea, a compound with the molecular formula C13H11Cl2N3O, has garnered attention in recent years due to its diverse biological activities. This article presents a detailed examination of its biological activity, including its mechanisms of action, efficacy in various applications, and relevant case studies.

- Molecular Formula : C13H11Cl2N3O

- Molecular Weight : 296.15 g/mol

- CAS Number : 6428-96-2

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 40 µg/mL |

| K. pneumoniae | 50 µg/mL |

In comparison to standard antibiotics like ceftriaxone, this compound displayed comparable inhibition zones, indicating its potential as an alternative therapeutic agent .

Anticancer Activity

Recent research has also highlighted the anticancer potential of this compound. In vitro studies showed that it can induce apoptosis in various cancer cell lines. For example:

- MCF-7 Breast Cancer Cells : The compound exhibited IC50 values in the low micromolar range (1.29 - 2.96 µM), demonstrating significant cytotoxicity against resistant cell lines .

- Mechanism of Action : The compound appears to interfere with the cell cycle, notably causing an arrest in the S phase and leading to increased lactate dehydrogenase (LDH) enzyme activity, indicative of cell membrane damage and apoptosis initiation .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vivo models of inflammation demonstrated reduced symptoms when treated with this compound, suggesting a potential role in managing inflammatory diseases .

Study 1: Efficacy Against Cryptosporidium parvum

In a study focusing on cryptosporidiosis, a diarrheal disease caused by Cryptosporidium parvum, the compound was tested for its efficacy. It was found to be modestly potent in vitro with an EC50 of 2.1 μM and showed oral efficacy in multiple animal models . This positions it as a candidate for further development against parasitic infections.

Study 2: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis revealed that modifications to the urea structure could enhance biological activity while minimizing cardiotoxicity associated with hERG channel inhibition. The research indicated that compounds with lower pKa values exhibited reduced affinity for hERG channels, thus improving their safety profile .

Q & A

Q. What are the standard synthetic protocols for 1-(3,4-Dichlorophenyl)-3-(4-methylpyridin-2-yl)urea?

The compound is synthesized via a urea-forming reaction between 3,4-dichlorophenyl isocyanate and 4-methylpyridin-2-ylamine under anhydrous conditions. Key steps include maintaining an inert atmosphere (e.g., nitrogen) to prevent side reactions and using solvents like dichloromethane or tetrahydrofuran. Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity .

Q. Which analytical techniques are recommended for characterizing this compound?

Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify aromatic protons and urea linkages. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography can resolve stereochemical details. Purity is assessed via HPLC with UV detection, and thermal stability is evaluated using differential scanning calorimetry (DSC) .

Q. What are the known biological targets or activities of this compound?

While direct data on this compound is limited, structural analogs with dichlorophenyl and pyridinyl moieties show activity against kinases, GPCRs, and microbial targets. Preliminary in vitro assays (e.g., enzyme inhibition or cell viability studies) are recommended to identify specific targets. Comparative studies with 3,4-dichlorophenylurea derivatives suggest potential pesticidal or antifungal applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Yield optimization involves testing catalysts (e.g., triethylamine or DMAP), varying solvent polarity (e.g., acetonitrile vs. DMF), and adjusting stoichiometric ratios. Microwave-assisted synthesis may reduce reaction time. Purity is enhanced via recrystallization (e.g., using ethanol/water mixtures) or column chromatography. Real-time monitoring with HPLC-MS ensures intermediate stability .

Q. What computational strategies can predict the biological activity or pharmacokinetics of this compound?

Molecular docking (e.g., AutoDock Vina) identifies potential binding sites on target proteins like kinases. Quantitative structure-activity relationship (QSAR) models, trained on analogs with substituted pyridinyl and dichlorophenyl groups, predict bioactivity and toxicity. Density functional theory (DFT) calculations assess electronic properties influencing reactivity or membrane permeability .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological data across analogs?

Contradictions often arise from substituent positioning (e.g., methyl vs. methoxy groups on the pyridine ring). Systematic SAR analysis compares analogs with variations in:

- Chlorine substitution patterns (3,4-dichloro vs. 4-chloro).

- Pyridine substituents (4-methyl vs. 2-methyl). Biological assays (e.g., IC₅₀ determinations) paired with molecular dynamics simulations clarify how steric/electronic effects modulate activity .

Q. What experimental designs are suitable for evaluating this compound’s potential in agrochemical applications?

Bioactivity testing includes:

- Herbicidal activity : Seed germination inhibition assays using Arabidopsis or crop models.

- Fungicidal activity : Mycelial growth inhibition against Phytophthora or Fusarium species.

- Mode of action : Metabolomic profiling to identify disrupted pathways (e.g., chitin synthesis). Field trials should follow OECD guidelines for environmental safety .

Methodological Considerations

- Handling and Safety : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy of isocyanate intermediates. Store under anhydrous conditions at 2–8°C to prevent urea bond hydrolysis .

- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and confirm MS fragmentation patterns using isotopic labeling. Replicate biological assays with positive/negative controls to minimize false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.